molecular formula C23H34O3 B1329776 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate CAS No. 2601-07-2

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate

Cat. No.: B1329776
CAS No.: 2601-07-2
M. Wt: 358.5 g/mol
InChI Key: YFMSIVMSEGIVCP-UHFFFAOYSA-N
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Description

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is a steroidal compound with the molecular formula C23H34O3 It is a derivative of pregnenolone, a key precursor in the biosynthesis of steroid hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate typically involves the acetylation of 3beta-hydroxy-5beta-pregn-16-en-20-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Time: Several hours to ensure complete acetylation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk reagents: Acetic anhydride and pyridine in large quantities

    Reactor systems: Continuous flow reactors to maintain consistent reaction conditions

    Purification: Crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate

    Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride

    Substitution: Introduction of different functional groups via nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products

    Oxidation: Formation of 5beta-Pregn-16-en-20-one, 3beta,20-dione

    Reduction: Formation of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds

    Biology: Studied for its role in steroid hormone biosynthesis and metabolism

    Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and treatment of hormonal disorders

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The molecular targets include:

    Steroid hormone receptors: Binding to receptors such as glucocorticoid and mineralocorticoid receptors

    Enzymatic pathways: Involvement in enzymatic conversions leading to the formation of active steroid hormones

Comparison with Similar Compounds

Similar Compounds

  • Pregnenolone acetate
  • Dehydroepiandrosterone acetate
  • Progesterone acetate

Uniqueness

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties in terms of its interaction with steroid hormone receptors and its role in steroid biosynthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMSIVMSEGIVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922203
Record name 20-Oxopregn-16-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2601-07-2, 1169-20-6, 51020-48-5
Record name NSC401313
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC166500
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC226099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20-Oxopregn-16-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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